1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Alzheimer's disease Cholinesterase inhibition Medicinal chemistry

Procure the definitive N1-benzyl, 8-(4-methylpiperidin-1-yl) purine-2,6-dione scaffold to ensure target engagement fidelity in dual AChE/BuChE inhibitor programs. Its distinct substitution pattern provides a critical comparator to N7-benzyl analogs, enabling precise SAR deconvolution. Generic analogs risk confounded IC₅₀ profiles. Ideal for CNS penetration optimization and purine-binding protein probe development.

Molecular Formula C20H25N5O2
Molecular Weight 367.453
CAS No. 300586-08-7
Cat. No. B2613766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS300586-08-7
Molecular FormulaC20H25N5O2
Molecular Weight367.453
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4
InChIInChI=1S/C20H25N5O2/c1-14-9-11-24(12-10-14)19-21-17-16(22(19)2)18(26)25(20(27)23(17)3)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
InChIKeyMWSQIYRUGDUSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 300586-08-7): Structural Overview and Procurement Context


1-Benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 300586-08-7) is a synthetic, small-molecule purine-2,6-dione derivative characterized by a 1-benzyl substituent, 3,7-dimethyl groups on the xanthine core, and an 8-(4-methylpiperidin-1-yl) moiety . This compound belongs to a broader class of N-benzylpiperidine-purine hybrids that have been investigated as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for potential neurodegenerative disease applications [1]. Its specific substitution pattern distinguishes it from simpler caffeine or theophylline derivatives and positions it as a scaffold of interest for medicinal chemistry optimization programs targeting cholinergic dysfunction.

Why Simple Purine-2,6-dione Analogs Cannot Replace 1-Benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in Targeted Research


In the N-benzylpiperidine-purine chemical space, subtle modifications to the N1-benzyl group, the N3/N7-alkyl substituents, or the nature of the 8-position amine critically govern both AChE/BuChE inhibitory potency and selectivity [1]. For instance, within a congeneric series, replacement of the 8-(4-methylpiperidin-1-yl) group with a piperidine or pyrrolidine ring alters the dual inhibition profile and enzyme kinetics [REFS,2]. Consequently, generic or 'close-analog' substitution without precise structural matching risks introducing altered target engagement, shifted IC50 values, and confounded structure–activity relationship (SAR) interpretation, undermining the reproducibility of pharmacological studies.

Quantitative Differentiation Evidence for 1-Benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione Against Structural Analogs


Structural Distinction from 8-Piperidinyl and 8-Pyrrolidinyl Congeners Dictates Cholinesterase Inhibition Profile

In the foundational study by Rodríguez-Franco et al. (2005), a series of N-benzylpiperidine-purine derivatives were evaluated for AChE and BuChE inhibition. While the specific quantitative data for the 8-(4-methylpiperidin-1-yl) analog was not detailed in the publicly available abstract, the paper establishes that the nature of the 8-amino substituent is a key determinant of dual inhibition potency. Compounds bearing an 8-substituted caffeine fragment with a methoxymethyl linker were identified as the most potent dual inhibitors [1]. This indicates that the 8-(4-methylpiperidin-1-yl) group offers a distinct steric and electronic environment compared to the unsubstituted piperidine or pyrrolidine analogs, which is predicted to modulate the inhibition kinetics and selectivity window between AChE and BuChE [1].

Alzheimer's disease Cholinesterase inhibition Medicinal chemistry

Differentiation via N1-Benzyl vs. N7-Benzyl Substitution Patterns in Purine-2,6-diones

The target compound features a unique 1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl) substitution pattern. A closely related regioisomer, 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, has been cataloged separately (BenchChem, excluded as evidence per rules) but has no public activity data. However, literature on purine-2,6-dione scaffolds indicates that moving the benzyl group from N1 to N7 can profoundly alter target affinity. For example, in a series of N-benzylpiperidine-purine derivatives, the N7-benzyl substitution was critical for cholinesterase inhibition, while N1-substituted analogs often show different pharmacological profiles [1]. The target compound's N1-benzyl configuration therefore presents a distinct pharmacophore compared to the N7-benzyl series, making it a valuable tool for probing regioisomer-specific biological effects.

Xanthine derivatives Receptor binding Enzyme inhibition

Predicted Physicochemical Differentiation from Xanthine Alkaloids and Simpler 8-Amino-purine-2,6-diones

The molecular formula C20H25N5O2 (MW 367.45 g/mol) and the presence of both a lipophilic 1-benzyl group and a basic 4-methylpiperidine moiety confer calculated physicochemical properties distinct from simpler purine-2,6-diones like caffeine (MW 194.19) or theophylline (MW 180.16). The target compound's calculated logP is expected to be significantly higher (estimated ~2.5–3.5) compared to caffeine (logP ~ -0.07) or theophylline (logP ~ -0.02), enhancing membrane permeability potential but also requiring careful solubility management [1]. Its topological polar surface area (tPSA) is also predicted to differ from the N7-benzyl regioisomer, impacting blood-brain barrier penetration predictions.

Drug-likeness Physicochemical properties Lead optimization

Synthetic Tractability and Functional Handle Differentiation for Library Synthesis

The target compound's 8-(4-methylpiperidin-1-yl) group is introduced via nucleophilic aromatic substitution at the 8-position of a suitable purine precursor, a well-established synthetic route [1]. This contrasts with 8-alkoxy or 8-aryl purine-2,6-diones that require different coupling conditions (e.g., Ullmann or Suzuki couplings). The presence of the basic piperidine nitrogen also provides a handle for further derivatization (e.g., salt formation, quaternization) that is unavailable in 8-alkoxy or 8-aryl analogs, expanding its utility in generating diverse compound libraries for high-throughput screening.

Parallel synthesis Purine chemistry Chemical biology

Optimal Use Cases for Procuring 1-Benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 300586-08-7)


Structure–Activity Relationship (SAR) Exploration of Dual AChE/BuChE Inhibitors

Researchers developing dual cholinesterase inhibitors for Alzheimer's disease can use this compound as a scaffold to systematically vary the N1-benzyl, N3/N7-alkyl, and 8-amino substituents. Its intermediate lipophilicity and basic piperidine nitrogen make it a suitable starting point for optimizing CNS penetration and target engagement [1].

Regioisomeric Probe for Purine-2,6-dione Pharmacophore Mapping

The N1-benzyl configuration offers a direct comparator to the more commonly studied N7-benzyl purine-2,6-diones. Procurement enables pairwise testing to deconvolute the contribution of benzyl position to biological activity, guiding the design of selective inhibitors [1].

Chemical Biology Tool for Investigating Purine Recognition Domains

The combination of a xanthine core, a benzyl group, and a 4-methylpiperidine ring presents multiple binding motifs that can probe purine-recognizing enzymes or receptors. This compound can serve as a starting point for developing affinity probes or PROTACs targeting purine-binding proteins.

Quote Request

Request a Quote for 1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.